2-(2-Chloropyrimidin-4-yl)ethanamine hydrochloride
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Overview
Description
2-(2-Chloropyrimidin-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H8ClN3·HCl. It is a derivative of pyrimidine, a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-4-yl)ethanamine hydrochloride typically involves the reaction of 2-chloropyrimidine with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction . The reaction mixture is then heated under reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-4-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to carry out reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of substituted pyrimidine derivatives, while oxidation reactions can yield oxidized products, such as pyrimidine oxides .
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Chloropyrimidin-4-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
2-Amino-4-chloropyrimidine: This compound is a substrate used in palladium-catalyzed cyanation reactions and has applications in organic synthesis and pharmaceuticals.
4-(2-Aminoethyl)tetrahydropyran hydrochloride: This compound is used in various chemical reactions and has similar structural features to this compound.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H9Cl2N3 |
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Molecular Weight |
194.06 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-6-9-4-2-5(10-6)1-3-8;/h2,4H,1,3,8H2;1H |
InChI Key |
FRTMMMMWCLEDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CCN)Cl.Cl |
Origin of Product |
United States |
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